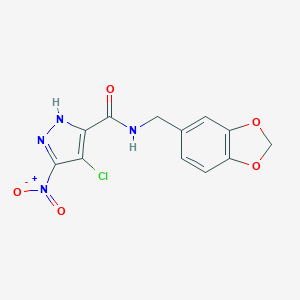
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide is a novel chemical compound that has gained attention in the scientific community due to its potential applications in various fields of research.
Mecanismo De Acción
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide is not fully understood. However, it has been suggested that the compound may act by inhibiting the activity of certain enzymes and signaling pathways that are involved in inflammation, oxidative stress, and cancer development.
Biochemical and Physiological Effects:
Studies have shown that N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide has various biochemical and physiological effects. It has been found to reduce inflammation and oxidative stress, as well as inhibit the growth and proliferation of cancer cells. The compound has also been shown to have neuroprotective effects and may improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other compounds with similar properties. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Direcciones Futuras
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide. One area of research is to further investigate the compound's mechanism of action and its potential applications in the treatment of various diseases. Another direction is to develop more efficient synthesis methods for the compound and to explore its potential as a lead compound for the development of new drugs. Additionally, research could be conducted to investigate the compound's potential applications in other fields, such as agriculture and environmental science.
In conclusion, N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide is a novel chemical compound that has potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the compound's properties and potential applications.
Métodos De Síntesis
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide is a multi-step process involving various chemical reactions. The process starts with the reaction of 1,3-benzodioxole with chloroacetyl chloride, followed by the reaction of the resulting compound with nitroacetone. The final step involves the reaction of the intermediate product with 4-chloro-3-nitropyrazole-5-carboxylic acid to yield the desired product.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide has potential applications in various fields of scientific research. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. The compound has also been found to have neuroprotective effects and may have potential applications in the treatment of neurological disorders.
Propiedades
Nombre del producto |
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide |
|---|---|
Fórmula molecular |
C12H9ClN4O5 |
Peso molecular |
324.67 g/mol |
Nombre IUPAC |
N-(1,3-benzodioxol-5-ylmethyl)-4-chloro-3-nitro-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C12H9ClN4O5/c13-9-10(15-16-11(9)17(19)20)12(18)14-4-6-1-2-7-8(3-6)22-5-21-7/h1-3H,4-5H2,(H,14,18)(H,15,16) |
Clave InChI |
QLYOIJJLXFBIJM-UHFFFAOYSA-N |
SMILES isomérico |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C(=NN3)[N+](=O)[O-])Cl |
SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C(=NN3)[N+](=O)[O-])Cl |
SMILES canónico |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C(=NN3)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(3-chloro-4-methoxyphenyl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B213883.png)



![2-[(3-Toluidinocarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B213890.png)



![N-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]-3,4-dimethoxybenzamide](/img/structure/B213896.png)

![1-ethyl-4-nitro-N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B213899.png)
![N-[4-(aminosulfonyl)phenyl]-3-(1-ethyl-5-methyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B213900.png)

![4-bromo-N-[4-(dimethylamino)phenyl]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B213905.png)